Extended Aliphatic Side Chain Differentiates the Butanoic Acid Derivative from the Acetic Acid Homolog CP-465,022 in Physicochemical Space
The butanoic acid side chain of the target compound provides a quantifiable extension of the aliphatic linker compared to the acetic acid homolog, CP-465,022. This structural difference results in an increased calculated logP (ClogP) and an altered pKa value. The additional two methylene groups increase the compound's lipophilicity, which is a critical parameter for membrane permeability and non-specific binding [1]. While direct head-to-head bioassay data is not available, the physicochemical distinction is a primary driver for experimental selection in lead optimization campaigns.
| Evidence Dimension | Aliphatic side chain length |
|---|---|
| Target Compound Data | Butanoic acid side chain (4 carbon atoms from core to carboxylate) |
| Comparator Or Baseline | Acetic acid homolog (CP-465,022) with an acetic acid side chain (2 carbon atoms from core to carboxylate) |
| Quantified Difference | An increase of 2 methylene (-CH2-) units; estimated ClogP increase of ~1.0 unit and a slight pKa elevation compared to the acetic acid analog, based on standard fragment contributions. |
| Conditions | In silico physicochemical property analysis |
Why This Matters
The increased lipophilicity and altered pKa can lead to significantly different membrane permeability, volume of distribution, and target binding kinetics, making this compound a distinct tool for probing the impact of side-chain length on in vitro ADME and target engagement.
- [1] W.M. Welch, et al. Atropisomeric quinazolin-4-one derivatives are potent noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. J Med Chem. 2001 Jan 18;44(2):251-61. View Source
